

synthesis of 1-Nonen-3-ol Grignard reaction protocol

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Compound Focus: 1-Nonen-3-ol

CAS No.: 21964-44-3

Cat. No.: S1893626

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Synthesis Protocol for 1-Nonen-3-ol

This protocol is adapted from a published synthesis of the analogous compound **1-Octen-3-ol** [1], replacing **amyl iodide** with **heptyl iodide** to yield the target molecule.

- **Reaction Principle:** A Grignard reagent (heptylmagnesium iodide) is first prepared and then reacted with acrolein. This is a nucleophilic addition to an aldehyde, followed by an acid workup to produce the unsaturated alcohol [2] [1].
- **Reaction Equation:** $\text{Heptyl-I} + \text{Mg} \rightarrow \text{Heptyl-MgI}$ $\text{Heptyl-MgI} + \text{Acrolein} \rightarrow \mathbf{1\text{-Nonen-3-ol}}$ (after acid workup)

Materials and Equipment

Category	Items
Chemicals	Magnesium turnings, Iodoheptane, Acrolein, Anhydrous Diethyl Ether (Et ₂ O), Sulfuric Acid (H ₂ SO ₄), Aqueous solutions (Sodium thiosulfate, Sodium bicarbonate, Saturated sodium chloride), Drying agent (e.g., Anhydrous MgSO ₄ or Na ₂ SO ₄)

Category	Items
Equipment	3-neck round-bottom flask, Reflux condenser, Addition funnel, Magnetic stirrer/hotplate, Stirring bar, Heating bath, Ice bath, Separatory funnel, Distillation setup, Inert atmosphere (Nitrogen or Argon) supply

Step-by-Step Procedure

• Preparation of the Grignard Reagent:

- Set up a dry 3-neck flask with a reflux condenser, addition funnel, and stir bar. Purge the system with an inert gas (N₂ or Ar).
- Add magnesium turnings (1.1 mol equiv.) and a small amount of anhydrous Et₂O to the flask.
- Dissolve iodoheptane (1.0 mol equiv.) in anhydrous Et₂O in the addition funnel.
- Initiate the Grignard formation by adding a small portion of the iodoheptane solution to the magnesium. The reaction may start spontaneously (evidenced by cloudiness and boiling of the ether). If not, apply gentle heat.
- Once initiated, add the remaining iodoheptane solution dropwise at a rate to maintain gentle reflux. After complete addition, stir the mixture under reflux for an additional 1-2 hours until most magnesium is consumed.

• Reaction with Acrolein:

- Cool the Grignard reagent solution to **0-5°C** using an ice bath.
- Dilute acrolein (1.0 mol equiv.) in anhydrous Et₂O in a separate addition funnel.
- Add the acrolein solution **dropwise** to the cold, stirred Grignard reagent, maintaining the temperature below **10°C**. This slow addition is critical to control the highly exothermic reaction and minimize side products.
- After the addition is complete, allow the reaction mixture to warm to room temperature slowly and stir for several hours or overnight.

• Quenching and Workup:

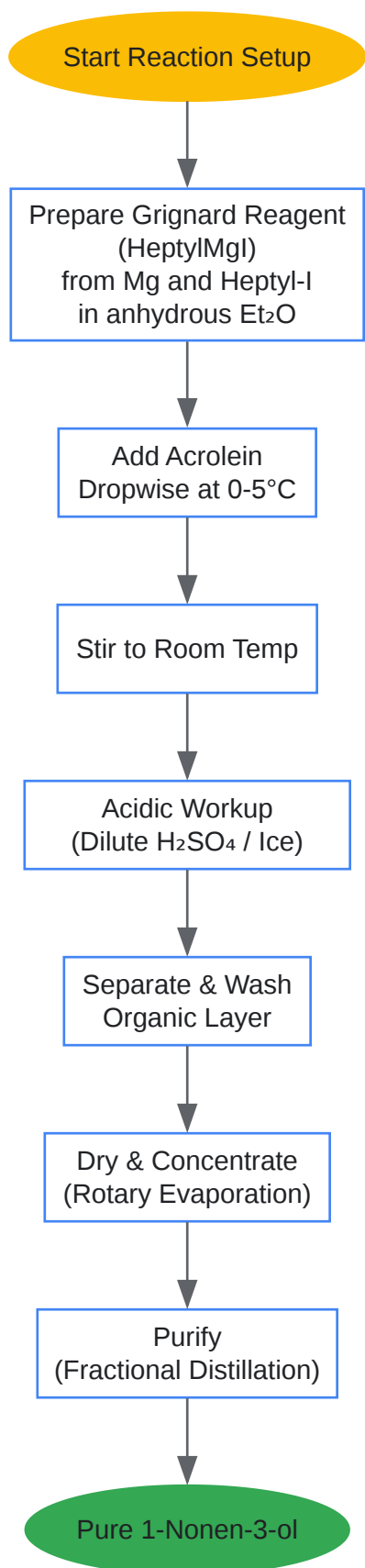
- Carefully transfer the reaction mixture into a separatory funnel containing a chilled, dilute aqueous acid (e.g., 10% H₂SO₄ or 1M HCl) and ice. **Caution:** This step is exothermic. The acid protonates the alkoxide intermediate to yield the final alcohol [2].
- Separate the organic (ether) layer.
- Wash the organic layer sequentially with:
 - Sodium thiosulfate solution (to remove any residual iodine).

- Sodium bicarbonate solution (to neutralize any residual acid).
 - Saturated sodium chloride (brine).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:**
 - Purify the crude **1-Nonen-3-ol** by fractional distillation under reduced pressure. The compound has a boiling point of **195°C at 760 mmHg** [3].

Experimental Workflow

The following diagram visualizes the synthesis and purification process.

Synthesis and Purification of 1-Nonen-3-ol



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Key Application and Analytical Data

1-Nonen-3-ol is a flavor and fragrance agent with an intense oily, creamy, green, and earthy mushroom odor [3]. The table below summarizes its key physicochemical properties for identification and quality control.

Property	Value / Description	Source
Molecular Formula	C ₉ H ₁₈ O	[4] [5] [3]
Molecular Weight	142.24 g/mol	[4] [5] [3]
CAS Registry Number	21964-44-3	[4] [5] [3]
Boiling Point	195 °C @ 760 mmHg	[3]
Refractive Index	1.438 - 1.444 @ 20°C	[3]
Specific Gravity	0.835 - 0.845 @ 25°C	[3]
Odor Description	Intensely oily, creamy, green, earthy mushroom	[3]
Flash Point	83.3 °C (182 °F)	[3]
Solubility	Soluble in alcohol; 613.1 mg/L in water @ 25°C	[3]

Critical Safety and Optimization Notes

- **Safety First:** Perform all Grignard reagent preparation and reactions in an **anhydrous, inert atmosphere**. Acrolein is highly toxic, volatile, and a lachrymator; handle it with extreme care in a fume hood. All operations should follow standard laboratory safety protocols.
- **Expected Yield:** Based on the analogous synthesis for 1-Octen-3-ol, a yield of approximately **65%** can be anticipated, though optimization may be required [1].

- **Solvent Consideration:** While diethyl ether is specified, one search result optimizing a different Grignard reaction found Et₂O superior to THF and toluene [6]. You may need to evaluate solvent choice for your specific setup.
- **Reaction Optimization:** Key parameters to optimize for yield and purity include reaction temperature, rate of acrolein addition, and the purity of starting materials.

Seeking Further Information

The information available on the specific synthesis of **1-Nonen-3-ol** is limited. To enhance your protocol, you could:

- **Consult Primary Literature:** Search specialized chemistry databases (like SciFinder or Reaxys) for a journal article detailing this exact synthesis.
- **Scale-Up Parameters:** The provided protocol is a lab-scale procedure. For larger-scale synthesis, parameters like heat management and mixing efficiency would require further investigation.

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